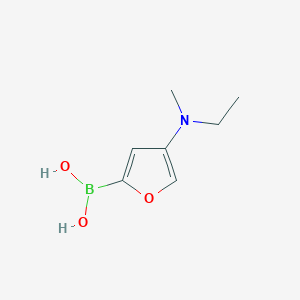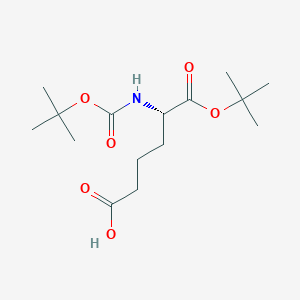
2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol is a heterocyclic compound that features both pyrimidine and pyrazine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both pyrimidine and pyrazine moieties in its structure allows it to exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the synthesis might involve the reaction of 2-aminopyrazine with a suitable aldehyde or ketone, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrimidine or pyrazine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Halogens, alkylating agents, nucleophiles; reactions can be conducted in polar solvents such as DMF or acetonitrile, often with the addition of a base to facilitate the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Due to its pharmacological properties, 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol is explored as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
類似化合物との比較
2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol can be compared with other similar compounds to highlight its uniqueness:
特性
分子式 |
C9H8N4O |
|---|---|
分子量 |
188.19 g/mol |
IUPAC名 |
2-methyl-4-pyrazin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H8N4O/c1-6-12-7(4-9(14)13-6)8-5-10-2-3-11-8/h2-5H,1H3,(H,12,13,14) |
InChIキー |
FCJSEDGZPFAZGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=O)N1)C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13349028.png)











